[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]thiourea

Catalog No.
S12178914
CAS No.
M.F
C8H13N7S
M. Wt
239.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]th...

Product Name

[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]thiourea

IUPAC Name

[[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]thiourea

Molecular Formula

C8H13N7S

Molecular Weight

239.30 g/mol

InChI

InChI=1S/C8H13N7S/c1-4-3-5(2)12-8(11-4)13-6(9)14-15-7(10)16/h3H,1-2H3,(H3,10,15,16)(H3,9,11,12,13,14)

InChI Key

MYEZCWVUSHVXOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NNC(=S)N)C

N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]thiourea is a chemical compound characterized by its unique structure, which includes a thiourea moiety linked to a pyrimidine derivative. This compound features a pyrimidine ring substituted at positions 4 and 6 with methyl groups, enhancing its biological activity and potential applications. The presence of the carbamimidamido group contributes to its reactivity and interaction with various biological targets.

Typical of thioureas and carbamimidamides. Key reactions include:

  • Nucleophilic Substitution: The thiourea moiety can undergo nucleophilic attack, allowing for the substitution of the sulfur atom.
  • Hydrolysis: In aqueous environments, the compound may hydrolyze, leading to the formation of corresponding amines and thiols.
  • Condensation Reactions: It can react with various electrophiles, forming new compounds through condensation.

These reactions are essential for understanding the compound's reactivity and potential transformation in biological systems.

N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]thiourea exhibits notable biological activities, including:

  • Antimicrobial Activity: Studies suggest that this compound has potential antimicrobial properties, making it a candidate for further investigation in antibiotic development.
  • Anticancer Properties: Preliminary research indicates that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be exploited in therapeutic contexts.

These biological activities highlight the compound's potential as a lead in drug discovery.

The synthesis of N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]thiourea typically involves:

  • Formation of Thiourea: Starting from an appropriate isothiocyanate or thiocarbamide precursor.
  • Pyrimidine Derivative Coupling: Reacting the thiourea with a 4,6-dimethylpyrimidine derivative under controlled conditions to facilitate the formation of the desired product.
  • Purification: The crude product is purified through recrystallization or chromatography to obtain high-purity N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]thiourea.

These methods ensure efficient synthesis while maintaining the integrity of the compound's structure.

N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]thiourea has several potential applications:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Agricultural Chemistry: Its properties could be explored for use as a pesticide or herbicide.
  • Material Science: The compound may find applications in creating novel materials with specific chemical properties.

These applications demonstrate the versatility and significance of this compound in various fields.

Interaction studies are crucial for understanding how N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]thiourea interacts with biological systems. Key areas of focus include:

  • Protein Binding: Investigating how this compound binds to proteins can reveal its mechanism of action and potential therapeutic targets.
  • Enzyme Interaction: Studies on enzyme inhibition can provide insights into its role in metabolic pathways and its efficacy as a drug candidate.
  • Cellular Uptake: Understanding how the compound is taken up by cells can inform its bioavailability and pharmacokinetics.

Several compounds share structural similarities with N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]thiourea. These include:

  • N'-(2-methylpyrimidin-5-yl)thiourea
    • Similarity: Contains a pyrimidine ring and thiourea structure.
    • Unique Aspect: Different substitution pattern on the pyrimidine ring may influence biological activity.
  • N'-(5-methylthiazol-2-yl)thiourea
    • Similarity: Shares thiourea functionality.
    • Unique Aspect: Thiazole ring may impart different properties compared to pyrimidine derivatives.
  • N'-(4-methylbenzoyl)thiourea
    • Similarity: Contains a thiourea moiety.
    • Unique Aspect: Benzoyl substitution could affect solubility and reactivity differently than pyrimidine derivatives.

Core Molecular Architecture

[N'-(4,6-Dimethylpyrimidin-2-yl)carbamimidamido]thiourea features a central pyrimidine ring substituted with methyl groups at the 4- and 6-positions, coupled with a carbamimidamido-thiourea side chain at the 2-position. The molecular formula is C₈H₁₃N₇S, with a calculated molecular weight of 239.30 g/mol. The thiourea moiety (–NHC(=S)NH–) and the carbamimidamido group (–N=C(NH₂)–) introduce multiple hydrogen-bonding sites, which are critical for both molecular recognition and coordination chemistry.

The SMILES notation (CC1=CC(=NC(=N1)N=C(N)NNC(=S)N)C) clarifies the connectivity: the pyrimidine ring (C1=C(C)N=C(N=C(N)NNC(=S)N)C) is methyl-substituted at C4 and C6, while the thiourea group extends from N2. The InChIKey (MYEZCWVUSHVXOV-UHFFFAOYSA-N) provides a unique identifier for database searches, distinguishing it from structurally similar compounds like 1-butyl-3-(4,6-dimethylpyrimidin-2-yl)thiourea (CID: 17277626).

Comparative Analysis with Related Thioureas

Thiourea derivatives exhibit significant structural diversity, which directly influences their physicochemical and biological properties. For example:

  • 1-Butyl-3-(4,6-dimethylpyrimidin-2-yl)thiourea (CID: 17277626) replaces the carbamimidamido group with a butyl chain, reducing hydrogen-bonding capacity but enhancing lipophilicity (log P ≈ 1.12 vs. 0.45 for the parent compound).
  • Tylophorinicine (CID: 44443369), a phenanthroindolizidine alkaloid, demonstrates how thiourea-like motifs contribute to antitumor activity, though its complex polycyclic structure contrasts sharply with the simpler pyrimidine-thiourea framework.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

239.09531462 g/mol

Monoisotopic Mass

239.09531462 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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